(2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a hydroxy group, and a nitrophenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of (2S,4R)-4-hydroxyproline with 4-nitroaniline under specific conditions to form the desired product. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-N-(4-methylphenyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-Hydroxy-N-(4-chlorophenyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-Hydroxy-N-(4-bromophenyl)pyrrolidine-2-carboxamide
Uniqueness
(2S,4R)-4-Hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not observed with other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18/h1-4,9-10,12,15H,5-6H2,(H,13,16)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEBIZBBOZJDHO-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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